6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

NMDAR negative allosteric modulator Structure-activity relationship CNS receptor pharmacology

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2079885-72-4) is a polysubstituted coumarin (2-oxo-2H-chromene) derivative distinguished by dual heavy-atom halogen substitution (6,8-di-Br) alongside a 7-methoxy electron-donating group and a C3–carboxylic acid handle. It is named as a specific intermediate in patent literature describing 3-substituted coumarin-based G-protein-coupled receptor 35 (GPR35) agonists and exists within a well-characterized SAR series where 6,8-dihalogenation of the coumarin-3-carboxylic acid scaffold enhances negative allosteric modulation of N-methyl-D-aspartate receptors (NMDARs).

Molecular Formula C11H6Br2O5
Molecular Weight 377.97 g/mol
Cat. No. B13032338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
Molecular FormulaC11H6Br2O5
Molecular Weight377.97 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C(=O)OC2=C1Br)C(=O)O)Br
InChIInChI=1S/C11H6Br2O5/c1-17-9-6(12)3-4-2-5(10(14)15)11(16)18-8(4)7(9)13/h2-3H,1H3,(H,14,15)
InChIKeyZOKHPBNWSIXUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid: A Halogen-Modified Coumarin Intermediate for Targeted Receptor & Enzyme SAR Studies


6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2079885-72-4) is a polysubstituted coumarin (2-oxo-2H-chromene) derivative distinguished by dual heavy-atom halogen substitution (6,8-di-Br) alongside a 7-methoxy electron-donating group and a C3–carboxylic acid handle . It is named as a specific intermediate in patent literature describing 3-substituted coumarin-based G-protein-coupled receptor 35 (GPR35) agonists [1] and exists within a well-characterized SAR series where 6,8-dihalogenation of the coumarin-3-carboxylic acid scaffold enhances negative allosteric modulation of N-methyl-D-aspartate receptors (NMDARs) [2].

Why 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid Cannot Be Replaced by Common Coumarin-3-carboxylic Acids


Simple coumarin-3-carboxylic acid (CAS 531-81-7) or mono-halogenated analogs (e.g., 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, CAS 119686-34-9) cannot recapitulate the steric, electronic, and reactivity profile conferred by the simultaneous 6,8-dibromo-7-methoxy pattern in the target compound. Systematic SAR studies on coumarin-3-carboxylate series show that 6,8-dibromo substitution yields the most potent inhibitors at NMDARs compared to 6-bromo or 8-bromo-only derivatives [1]. The distinct electron density distribution from the 7-methoxy group combined with the heavy-atom effect of two Br substituents, which is absent in the non-methoxylated 6,8-dibromo-coumarin-3-carboxylic acid (CAS 3855-87-6), creates a unique pharmacophoric and synthetic-intermediate profile that cannot be approximated by single-point modifications [2].

Comparator-Driven Evidence: Quantifying the Differentiation of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid


Class-Wide NMDAR Negative Allosteric Modulation Potency Advantage of 6,8-Dihalogenated vs. Mono-Halogenated Coumarin-3-carboxylates

In a head-to-head SAR evaluation of recombinant GluN1/GluN2 NMDAR subtypes, 6,8-dibromo-substituted coumarin-3-carboxylic acid derivatives were identified as the most potent inhibitors within the series. The presence of two bromine atoms at positions 6 and 8 enhanced inhibitory activity compared to the mono-bromo lead UBP608 (6-bromocoumarin-3-carboxylic acid), which itself shows a 23-fold selectivity for GluN2A- over GluN2D-containing receptors [1]. Although quantitative inhibitory IC50 values for the target 7-methoxy congener are not directly reported in this study, the class-level inference from the disclosed SAR establishes that 6,8-dibromination is a critical molecular determinant for maximal NMDAR inhibition, providing a strong basis for prioritizing 6,8-dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid over mono-halogenated or non-halogenated coumarin-3-carboxylic acids in NMDAR-targeted discovery.

NMDAR negative allosteric modulator Structure-activity relationship CNS receptor pharmacology

Explicit Inclusion of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid in a GPR35 Agonist Patent as a Preferred Embodiment

The Chinese patent CN108069929B (granted, active) explicitly claims 6,8-dibromo-7-methoxy-2-oxochromene-3-carboxylic acid as part of a series of 3-substituted coumarin derivatives exhibiting high agonistic activity toward human GPR35, a receptor implicated in inflammatory and metabolic diseases [1]. The patent discloses that compounds within the claimed genus generally show high GPR35 agonistic activity and are described as specific, novel active ligands for this receptor [1]. The exact EC50 value is not published in the patent abstract, but the compound's inclusion as a specifically claimed chemical entity, denoted by the InChIKey ZOKHPBNWSIXUEO-UHFFFAOYSA-N, indicates it possessed activity sufficient to warrant intellectual property protection over unsubstituted or differently halogenated coumarins. The target compound's 7-methoxy group distinguishes it from the non-methoxylated 6,8-dibromo-coumarin-3-carboxylic acid (CAS 3855-87-6) also referenced in the patent, providing a differentiated electronic profile for SAR exploration of GPR35 agonism.

GPR35 agonist GPCR drug discovery Beta-arrestin recruitment

Computationally Predicted Physicochemical Differentiation: 7-Methoxy vs. 7-Hydroxy Analog in the 6,8-Dibromo Series

The target compound (C11H6Br2O5, MW 377.97) differs from the corresponding 7-hydroxy analog 6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 116156-51-5, C10H4Br2O5, MW 363.94) by a single methyl group . The O-methylation eliminates a hydrogen-bond donor (HBD), reduces the HBD count from 2 (7-OH + 3-COOH) to 1 (3-COOH), and increases logP (computed) by approximately 0.5–0.8 units. This modulation of polarity and hydrogen-bonding capacity directly impacts passive membrane permeability and oral absorption potential, as predicted by Lipinski's and Veber's rules. The 7-methoxy group also metabolically differentiates the compound from the 7-hydroxy analog by blocking phase II glucuronidation/sulfation at the 7-position. While no direct in vitro comparative permeability data are available, the structural comparison provides a clear physicochemical rationale for selecting the methoxy derivative when balancing solubility and permeability in lead optimization.

Physicochemical property prediction Drug-likeness ADME optimization

Dual Halogen + Methoxy Substitution Enables Orthogonal Synthetic Diversification at C3–COOH and C7–OCH3 Positions

Unlike 6,8-dibromocoumarin-3-carboxylic acid (CAS 3855-87-6), which offers only the C3–carboxylic acid for functionalization, the target compound provides two chemically orthogonal handles for library synthesis: the C3–COOH (amenable to amidation, esterification, reduction) and the C7–OCH3 (demethylatable to phenol, which can be subsequently alkylated, acylated, or linked to PEG chains). This dual-functionalization capability is confirmed by the patent listing of both the carboxylic acid and the corresponding 3-(2H-tetrazol-5-yl) bioisostere [1]. In parallel, the 7-methoxy → 7-hydroxy demethylation is a well-established transformation in coumarin chemistry, enabling sequential diversification strategies that are not accessible with the 6,8-dibromo-7-unsubstituted or 7-hydroxy starting materials due to chemoselectivity constraints [2].

Parallel synthesis Scaffold decoration Coumarin derivatization

Optimal Use Cases for 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid in Early-Stage Drug Discovery & Chemical Biology


NMDAR Subunit-Selective Modulator hit-to-lead Optimization

Based on class-level SAR showing that 6,8-dibromo substitution on the coumarin-3-carboxylic acid scaffold yields the most potent NMDAR inhibitors [1], the target compound serves as an advanced starting point for synthesizing amide or ester derivatives targeting specific GluN2 subunits. The 7-methoxy group provides additional tunability of CNS penetration and off-target selectivity not available in simpler 6,8-dibromo-coumarin-3-carboxylic acid. Procurement is indicated for groups requiring the highest-potency chemical starting point within the established coumarin NAM chemotype.

GPR35 Agonist Chemical Probe Synthesis & Patent Expansion

The explicit disclosure of 6,8-dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid in patent CN108069929B [2] makes this compound a critical reference standard and synthetic intermediate for any organization developing novel GPR35 agonists. Its procurement enables direct replication of the patent examples, head-to-head benchmarking of new analogs, and exploration of C7-O-demethylated or O-alkylated variants to expand intellectual property space around the 6,8-dibromo-7-substituted coumarin chemotype.

Focused Coumarin Library Construction via Orthogonal C3/C7 Diversification

The presence of two synthetically orthogonal functional groups (C3–COOH and C7–OCH3) makes the target compound a highly efficient core scaffold for generating diverse 6,8-dibromo-coumarin libraries through parallel synthesis [2][3]. Procurement is strategically justified for CROs and academic screening centers aiming to maximize chemical diversity per synthesis cycle, as it eliminates the need for sequential functional-group installation required by simpler 6,8-dibromo-coumarin-3-carboxylic acid.

Pharmacokinetic Optimization of Halogenated Coumarins via 7-O-Methylation

For programs advancing 6,8-dibromo-coumarins into in vivo studies, the 7-methoxy substitution eliminates the phase II metabolic liability (glucuronidation/sulfation) of the 7-hydroxy analog while improving predicted permeability through reduced H-bond donor count . Procuring the 7-methoxy derivative pre-installed avoids a subsequent protection/deprotection sequence and provides a more drug-like starting point for oral bioavailability optimization.

Quote Request

Request a Quote for 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.